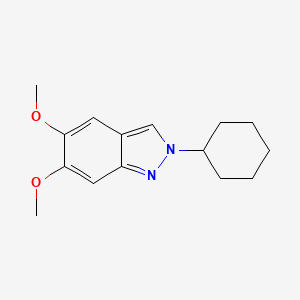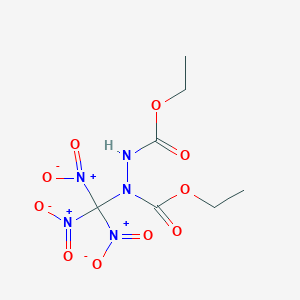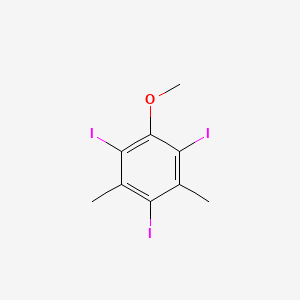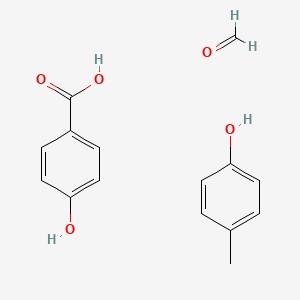![molecular formula C17H20N2O5S2 B14625301 2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]- CAS No. 56221-18-2](/img/structure/B14625301.png)
2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]- is a heterocyclic compound that features a six-membered ring containing three nitrogen atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dihydrazide with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-1,3,5-Oxadiazine-2,4,6(3H,5H)-trione
- 3,6-Dihydro-2H-1,2-oxazines
- tetrahydro-3,5-bis(hydroxymethyl)-4H-1,3,5-oxadiazin-4-one
Uniqueness
Compared to similar compounds, 2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]- is unique due to its specific substitution pattern and the presence of sulfonyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
56221-18-2 |
|---|---|
Formule moléculaire |
C17H20N2O5S2 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
3,5-bis-(4-methylphenyl)sulfonyl-1,3,5-oxadiazinane |
InChI |
InChI=1S/C17H20N2O5S2/c1-14-3-7-16(8-4-14)25(20,21)18-11-19(13-24-12-18)26(22,23)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3 |
Clé InChI |
BNDUTWDQCGPJNB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CN(COC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester](/img/structure/B14625232.png)

![1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene](/img/structure/B14625238.png)

![2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one](/img/structure/B14625252.png)

![2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]-](/img/structure/B14625263.png)
![Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14625269.png)

![Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14625280.png)

![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)

